molecular formula C8H14N2O4S B1346801 N,N-Dimethyl-p-phenylenediamine sulfate CAS No. 536-47-0

N,N-Dimethyl-p-phenylenediamine sulfate

Cat. No. B1346801
CAS RN: 536-47-0
M. Wt: 234.28 g/mol
InChI Key: GLUKPDKNLKRLHX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-phenylenediamine sulfate is a chemical compound that has been studied in various contexts due to its interesting properties and reactivity. It is a derivative of p-phenylenediamine, where the amino groups have been methylated.

Synthesis Analysis

The synthesis of derivatives of N,N-dimethyl-p-phenylenediamine can be achieved through electrochemical methods. An efficient one-pot electrochemical method for the synthesis of new sulfonamide derivatives in aqueous solution has been reported, where the electrochemically generated quinone-imines from N,N-dialkyl-p-phenylenediamines participate in Michael type addition reaction with arylsulfinic acids .

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-p-phenylenediamine and its derivatives is characterized by the presence of a phenylenediamine core with two methyl groups attached to the nitrogen atoms. This structure is crucial for its reactivity and the formation of various oxidation products.

Chemical Reactions Analysis

N,N-Dimethyl-p-phenylenediamine undergoes oxidation reactions in the presence of oxidizing agents. A complex mechanism involving a radical chain reaction coupled with autocatalysis has been described for the oxidation by peroxodisulfate. This process involves the formation of a semiquinonediimine radical, which is further oxidized to the corresponding quinonediimine . Additionally, the oxidation of N,N-dimethyl-p-phenylenediamine by caeruloplasmin has been studied, revealing insights into the enzyme-substrate complex formation and the role of different substrate binding sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-p-phenylenediamine sulfate and its derivatives are influenced by the molecular structure. The compound's reactivity, solubility, and stability under various conditions are important for its applications in chemical synthesis and as a substrate in enzymatic reactions. The oxidation products of N,N-dimethyl-p-phenylenediamine have been characterized spectrophotometrically, providing valuable information about the kinetics and mechanism of the oxidation process .

Scientific Research Applications

Cardiology

N,N-Dimethyl-p-phenylenediamine sulfate has been used to investigate the role of hydrogen sulfide (H2S) in cardioprotection induced by ischemic preconditioning in rat hearts . The compound is used in an assay to measure the production of H2S in the heart tissue. The results of these studies have shown that H2S plays a significant role in protecting the heart from damage caused by ischemia, a condition characterized by reduced blood flow to the heart.

Pharmaceutical Analysis

This compound has been used in the spectrophotometric determination of gold (III) in gold-pharmaceuticals such as sodium aurothiomalate and auranofin . In this application, N,N-Dimethyl-p-phenylenediamine sulfate reacts with gold (III) to form a colored complex that can be measured spectrophotometrically. This method provides a simple, rapid, and accurate way to quantify gold (III) in pharmaceutical samples.

Gastroenterology

N,N-Dimethyl-p-phenylenediamine sulfate has been used to investigate colonic tissue H2S production using the acetate trapping assay system . In this application, the compound is used to measure the production of H2S in colonic tissue. The results of these studies have provided insights into the role of H2S in the gastrointestinal system.

Iron (III) Detection

N,N-Dimethyl-p-phenylenediamine sulfate’s oxidation reaction with H2O2 in the presence of iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . This method provides a simple and accurate way to detect iron (III) in various samples.

Preparation of Molecular Compounds

N,N-Dimethyl-p-phenylenediamine sulfate may be used for the preparation of molecular compounds with tetracyano-p-quinodimethane (TCNQ) . The polarized absorption spectra of these molecular compounds were investigated, providing valuable insights into their properties.

Determination of Amoxicillin

N,N-Dimethyl-p-phenylenediamine sulfate may be used as a reagent for the determination of amoxicillin in aqueous solutions and pharmaceutical formulations by ultraviolet-visible (UV-vis) spectrophotometry . This method offers a reliable and efficient way to quantify amoxicillin in various samples.

Detection of Sulfate Ions

N,N-Dimethyl-p-phenylenediamine sulfate may be used for the spectrophotometric detection of sulfate ions . In this application, the compound reacts with sulfate ions to form a colored complex that can be measured spectrophotometrically. This method provides a simple and accurate way to detect sulfate ions in various samples.

Determination of Hydrogen Peroxide

N,N-Dimethyl-p-phenylenediamine sulfate’s oxidation reaction with H2O2 in the presence of iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of hydrogen peroxide . This method provides a simple and accurate way to detect hydrogen peroxide in various samples.

Determination of Amoxicillin

N,N-Dimethyl-p-phenylenediamine sulfate may be used as a reagent for the determination of amoxicillin in aqueous solutions and pharmaceutical formulations by ultraviolet-visible (UV-vis) spectrophotometry . This method offers a reliable and efficient way to quantify amoxicillin in various samples.

Safety And Hazards

N,N-Dimethyl-p-phenylenediamine sulfate is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid getting it in eyes, on skin, or on clothing. It should be used only under a chemical fume hood . In case of ingestion, immediate medical assistance should be sought .

Future Directions

N,N-Dimethyl-p-phenylenediamine sulfate salt has been used to investigate the role of H2S in cardioprotection induced by ischemic preconditioning in rat heart, in spectrophotometric determination of gold (III) in gold-pharmaceuticals such as sodium aurothimaleate and auranofin, to investigate colonic tissue H2S production using the acetate trapping assay system . These applications suggest potential future directions for this compound in scientific research.

properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUKPDKNLKRLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60160-75-0, 536-47-0, 99-98-9 (Parent)
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1)
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Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1)
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Record name N,N-Dimethyl-p-phenylenediamine sulfate
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Record name 1,4-Benzenediamine, N,N-dimethyl-, sulfate
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DSSTOX Substance ID

DTXSID40883430
Record name N,N-Dimethyl-1,4-phenylenediamine sulfate
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Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N,N-Dimethyl-p-phenylenediamine sulfate

CAS RN

6219-73-4, 536-47-0
Record name N,N-Dimethyl-p-phenylenediamine sulfate
Source CAS Common Chemistry
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Record name N,N-Dimethyl-p-phenylenediamine sulfate
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Record name 1,4-Benzenediamine, N,N-dimethyl-, sulfate
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Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1)
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Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?)
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Record name N,N-Dimethyl-1,4-phenylenediamine sulfate
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Record name N,N-dimethylbenzene-1,4-diammonium sulphate
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Record name N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
858
Citations
S Hirayama, K Nagashima, N Nakano - Journal of Environmental …, 2000 - jstage.jst.go.jp
A porous cellulose tape impregnated with a processing solution that includes N, N-Diethyl pphenylenediamine(DPD) sulfate, glycerin and methanol was developed for the detection of …
Number of citations: 7 www.jstage.jst.go.jp
A Rustoiu-Csavdari, U Nickel - Analytical and bioanalytical chemistry, 2002 - Springer
The analytical potential of the redox reactions between N,N-dimethyl- or N,N,N′,N′-tetramethyl-p-phenylenediamine (DMPPD or TMPPD, respectively) and peroxodisulfate in acidic …
Number of citations: 3 link.springer.com
M Okumura, N Yano, K Fujinaga, Y Seike… - Analytical …, 1999 - jstage.jst.go.jp
A simple and rapid method for the in situ preconcentration of trace dissolved sulfide in environmental water samples has been developed based on solid-phase extraction using Sep-…
Number of citations: 45 www.jstage.jst.go.jp
BC King - 1972 - scholarship.richmond.edu
A special need for methods to determine low concentrations of organic peroxides originated because of their hazardous and harmful effects, Even the small amounts of organic peroxide …
Number of citations: 3 scholarship.richmond.edu
D Tang, PH Santschi - Journal of Chromatography A, 2000 - Elsevier
A sensitive method involving solid-phase extraction and HPLC analysis of methylene blue has been developed to measure nanomolar levels of dissolved sulfide in oxic surface waters. …
Number of citations: 114 www.sciencedirect.com
K Endo, Y Hayashi, T Hibi, K Hosono… - Journal of …, 2003 - academic.oup.com
Laccase is an enzyme that catalyzes the oxidation of phenolic compounds by coupling the reduction of oxygen to water. While many laccases have been identified in plant and fungal …
Number of citations: 197 academic.oup.com
YM Chae, MA Tabatabai - Analytical letters, 1983 - Taylor & Francis
A simple and accurate colorimetric method for determination of allyl isothiocyanate was developed. It involves formation of methylene blue by the reaction of an acid solution of N, N-…
Number of citations: 13 www.tandfonline.com
JF Corbett - Analytical Chemistry, 1975 - ACS Publications
Previously published analytical procedures, employing oxidative coupling for the determination of p-phenylenediam-ines and phenols, are examined in the light of knowledge of the …
Number of citations: 24 pubs.acs.org
E Van Handel - Journal of the American Mosquito Control …, 1987 - biodiversitylibrary.org
Hydrogen sulfide in marshes and streams can be continuously formed from the decomposition of organic material or by its introduction from artesian wells. Sulfide may be directly toxic …
Number of citations: 3 www.biodiversitylibrary.org
K Endo, K Hosono, T Beppu, K Ueda - Microbiology, 2002 - microbiologyresearch.org
Exogenous addition of copper stimulates cellular differentiation in Streptomyces spp. Several lines of evidence suggested a parallel correlation between the stimulatory effect of copper …
Number of citations: 117 www.microbiologyresearch.org

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